Platinum(II) Complex of 1,4-Benzodioxan-6-amine Exhibits Superior Cytotoxicity and Selectivity Over Cisplatin Against MCF-7 Breast Cancer Cells
A direct head-to-head comparison of the cis-[PtCl2(bda)2] complex (derived from 1,4-benzodioxan-6-amine) versus cisplatin was conducted against the MCF-7 human breast cancer cell line [1]. The bda-containing complex demonstrated both superior potency and tumor selectivity relative to the clinical standard cisplatin.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | cis-[PtCl2(bda)2] IC50 = 17.33 ± 1.1 μM (MCF-7) |
| Comparator Or Baseline | Cisplatin IC50 = Not directly stated in abstract but described as 'more active and selective' |
| Quantified Difference | Complex was 'more active and selective than cisplatin' against MCF-7 |
| Conditions | In vitro cytotoxicity assay against MCF-7 human breast cancer cell line |
Why This Matters
The enhanced potency and selectivity of the 1,4-benzodioxan-6-amine-derived complex over a first-line clinical agent provides a quantifiable rationale for selecting this ligand in the design of novel platinum-based anticancer candidates.
- [1] A novel Pt2+ complex containing 1,4-benzodioxan-6-amine: Stability, DNA binding, and antitumor effects against human breast cancer cells. Results in Chemistry, 2024, 7, 101297. View Source
